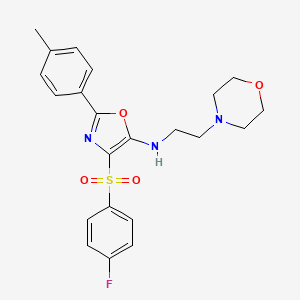
4-((4-fluorophenyl)sulfonyl)-N-(2-morpholinoethyl)-2-(p-tolyl)oxazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((4-fluorophenyl)sulfonyl)-N-(2-morpholinoethyl)-2-(p-tolyl)oxazol-5-amine is a useful research compound. Its molecular formula is C22H24FN3O4S and its molecular weight is 445.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
4-((4-fluorophenyl)sulfonyl)-N-(2-morpholinoethyl)-2-(p-tolyl)oxazol-5-amine, with the molecular formula C22H24FN3O4S and a molecular weight of 445.51 g/mol, is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
| Property | Value |
|---|---|
| Molecular Formula | C22H24FN3O4S |
| Molecular Weight | 445.51 g/mol |
| IUPAC Name | 4-(4-fluorophenyl)sulfonyl-2-(p-tolyl)-N-(2-morpholinoethyl)-1,3-oxazol-5-amine |
| CAS Number | 862739-93-3 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain kinases and enzymes, which are critical in tumor growth and proliferation.
Key Mechanisms:
- Inhibition of Kinase Activity : The compound has shown potential in inhibiting various kinases that play roles in cancer cell signaling pathways.
- Modulation of Apoptosis : It may enhance apoptotic pathways in cancer cells, leading to increased cell death.
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor activity. In vitro assays demonstrated that the compound inhibits the proliferation of several cancer cell lines, including those resistant to conventional therapies.
Case Study Findings:
- Cell Line Studies : In vitro tests on HepG2 (liver cancer) and MCF7 (breast cancer) cell lines revealed an IC50 value of approximately 1.30 µM, indicating potent antiproliferative effects .
- In Vivo Efficacy : In murine models, the compound significantly reduced tumor size compared to control groups, demonstrating its potential as a therapeutic agent .
Toxicity Profile
Toxicity assessments have shown that the compound exhibits low toxicity levels at therapeutic doses. Biochemical and hematological parameters remained stable during in vivo testing, suggesting a favorable safety profile for further development .
Propriétés
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-2-(4-methylphenyl)-N-(2-morpholin-4-ylethyl)-1,3-oxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O4S/c1-16-2-4-17(5-3-16)20-25-22(31(27,28)19-8-6-18(23)7-9-19)21(30-20)24-10-11-26-12-14-29-15-13-26/h2-9,24H,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIYIRPZIZHKHQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)NCCN3CCOCC3)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













